6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines. . The structure of this compound consists of a pyridine ring fused with a pyrazole ring, and a methoxybenzoyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been found to exhibit promising antituberculotic activity .
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[3,4-b]pyridines, have shown promising results in various biological activities .
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Result of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have shown promising antituberculotic activity .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biological probe to investigate cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
Benzimidazole derivatives: These compounds also exhibit diverse biological activities and are structurally related to pyrazolo[3,4-b]pyridines.
Uniqueness
6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-6-2-4-11(8-13)15(18)17-9-12-5-3-7-16-14(12)10-17/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJUGYXDSPUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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